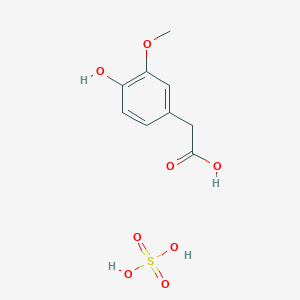

Homovanillic acid; sulfuric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

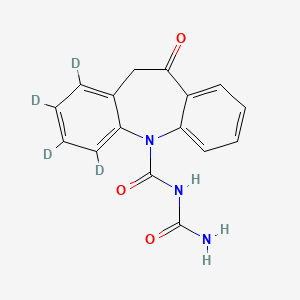

Übersicht

Beschreibung

It is commonly used as a reagent to detect oxidative enzymes and is associated with dopamine levels in the brain . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. It is widely used in various industrial processes, including the production of fertilizers, chemicals, and in petroleum refining.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

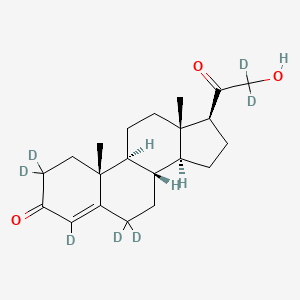

Homovanillic acid can be synthesized through the oxidation of vanillin using potassium permanganate in an alkaline medium. The reaction involves the conversion of vanillin to vanillic acid, followed by decarboxylation to yield homovanillic acid . Another method involves the methylation of 4-hydroxy-3-methoxybenzaldehyde followed by oxidation .

Sulfuric acid is industrially produced by the contact process, which involves the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), followed by the absorption of SO₃ in water to yield sulfuric acid. The reaction conditions include high temperatures and the presence of a vanadium pentoxide (V₂O₅) catalyst .

Analyse Chemischer Reaktionen

Types of Reactions

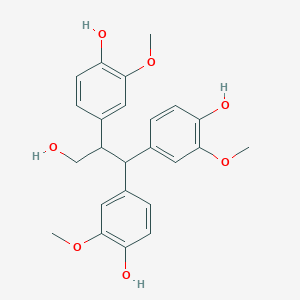

Homovanillic acid undergoes various chemical reactions, including:

Oxidation: Homovanillic acid can be oxidized to vanillic acid using oxidizing agents such as potassium permanganate.

Reduction: It can be reduced to homovanillyl alcohol using reducing agents like sodium borohydride.

Substitution: Homovanillic acid can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in an alcoholic medium.

Major Products

Oxidation: Vanillic acid.

Reduction: Homovanillyl alcohol.

Substitution: Nitro-homovanillic acid, halogenated homovanillic acid.

Wissenschaftliche Forschungsanwendungen

Homovanillic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent to detect oxidative enzymes. In biology, it serves as a biomarker for dopamine metabolism and is measured in brain and cerebrospinal fluid to assess metabolic stress . In medicine, homovanillic acid levels are used as a diagnostic marker for neuroblastoma and malignant pheochromocytoma . Additionally, it is used in the study of psychiatric and neurological disorders, as differences in homovanillic acid levels have been correlated with conditions such as schizophrenia and tobacco usage .

Wirkmechanismus

Homovanillic acid exerts its effects through its role as a metabolite of dopamine. It is produced by the action of monoamine oxidase and catechol-O-methyltransferase on dopamine. The presence of homovanillic acid in biological fluids is indicative of dopamine metabolism and can be used to assess the activity of these enzymes . The molecular targets and pathways involved include the dopamine metabolic pathway and the enzymes monoamine oxidase and catechol-O-methyltransferase .

Vergleich Mit ähnlichen Verbindungen

Homovanillic acid is similar to other catecholamine metabolites such as vanillylmandelic acid and 3-methoxy-4-hydroxyphenylglycol. it is unique in its specific association with dopamine metabolism. Vanillylmandelic acid is a metabolite of epinephrine and norepinephrine, while 3-methoxy-4-hydroxyphenylglycol is a metabolite of norepinephrine . The uniqueness of homovanillic acid lies in its specific use as a biomarker for dopamine metabolism and its diagnostic applications in neuroblastoma and malignant pheochromocytoma .

List of Similar Compounds

- Vanillylmandelic acid

- 3-Methoxy-4-hydroxyphenylglycol

- Homovanillyl alcohol

Eigenschaften

Molekularformel |

C9H12O8S |

|---|---|

Molekulargewicht |

280.25 g/mol |

IUPAC-Name |

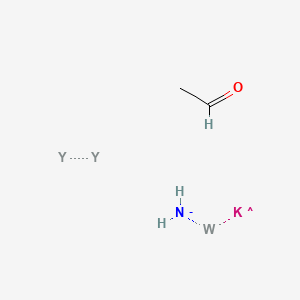

2-(4-hydroxy-3-methoxyphenyl)acetic acid;sulfuric acid |

InChI |

InChI=1S/C9H10O4.H2O4S/c1-13-8-4-6(5-9(11)12)2-3-7(8)10;1-5(2,3)4/h2-4,10H,5H2,1H3,(H,11,12);(H2,1,2,3,4) |

InChI-Schlüssel |

PMQKLOVRLKIRJP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)CC(=O)O)O.OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S,7S,8S,9R,11S,13S,14S,18S,23R,24S,25S,26R,27S,29R,30S,31S,32R,34R,36R,37S,39R,40R,43R,44R,48S,53R,55S,58S,59R)-7,8,18,24,25,26,30,31,37,53,59-undecahydroxy-32,56-bis(hydroxymethyl)-13,18,39,43,50,50,55,56-octamethyl-58-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,28,33,35,57-decaoxadecacyclo[41.9.3.211,14.123,27.136,40.01,48.04,9.029,34.039,44.047,55]nonapentacont-46-ene-2,16,20-trione](/img/structure/B12427554.png)

![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)